molecular formula C17H16N2O3S B2935526 N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide CAS No. 1798544-64-5

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2935526
CAS RN: 1798544-64-5
M. Wt: 328.39
InChI Key: KCCXHRZIJHTROO-UHFFFAOYSA-N
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Description

Furan is a five-membered aromatic heterocycle containing one oxygen atom . It is an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom. The methoxyethyl group (-OCH2CH3) is an ether group, which consists of an oxygen atom connected to two alkyl groups .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the vibrational frequencies, electronic transitions, and nuclear magnetic resonance of the molecule .


Chemical Reactions Analysis

Furan and its derivatives can undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes .


Physical And Chemical Properties Analysis

Furfuryl alcohol, a derivative of furan, is a colorless liquid that is miscible with but unstable in water. It is soluble in common organic solvents .

Scientific Research Applications

Synthesis and Derivative Studies

  • Research has explored the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, including compounds with furan-2-carboxylic acid hydrazide, which are structurally related to N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide (Cansiz, Koparır, & Demirdağ, 2004).
  • Novel Schiff bases containing a 1,2,4-triazole ring, which have wide applications in pharmaceutical chemistry, have been synthesized. These compounds bear similarities to N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide in their structural makeup (Gürbüz et al., 2020).

Biological and Medicinal Research

  • 2,5-Bis(4-guanylphenyl)furan, an analogue of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide, has been studied for its DNA-binding affinity and efficacy against Pneumocystis carinii, showcasing its potential in drug development (Laughton et al., 1995).
  • Research on 2-phenylthiazole-4-carboxamide derivatives has revealed their potential as anticancer agents against various human cancer cell lines, indicating a similar possibility for N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide (Aliabadi et al., 2010).

Pharmacokinetic Studies

  • The prodrug DB289, closely related to N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide, has been studied for its pharmacokinetics and metabolism, providing insights into the potential behavior of similar compounds in biological systems (Midgley et al., 2007).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, furfuryl alcohol is flammable and its vapors can form explosive mixtures with air .

Future Directions

The future directions in the study of furan and its derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their applications in various fields .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-15(14-8-5-9-22-14)10-18-16(20)13-11-23-17(19-13)12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCXHRZIJHTROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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